molecular formula C17H12BrN5O4 B5399792 4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No.: B5399792
M. Wt: 430.2 g/mol
InChI Key: JOIHXYFEIDXDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of bromophenyl and nitrophenyl groups attached to the imidazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-bromobenzaldehyde with 2-nitroaniline to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-(4-bromophenyl)-5-N-(2-chlorophenyl)-1H-imidazole-4,5-dicarboxamide
  • 4-N-(4-bromophenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
  • 4-N-(4-bromophenyl)-5-N-(2-fluorophenyl)-1H-imidazole-4,5-dicarboxamide

Uniqueness

4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O4/c18-10-5-7-11(8-6-10)21-16(24)14-15(20-9-19-14)17(25)22-12-3-1-2-4-13(12)23(26)27/h1-9H,(H,19,20)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIHXYFEIDXDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.